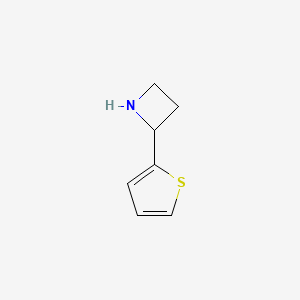

2-(2-Thienyl)azetidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-thiophen-2-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDXALOYXTXLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655586 | |

| Record name | 2-(Thiophen-2-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777886-76-7 | |

| Record name | 2-(Thiophen-2-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Pharmacophore Modeling of 2 2 Thienyl Azetidine Derivatives

Identification of Key Structural Elements for Modulating Potency and Selectivity

The potency and selectivity of 2-(2-thienyl)azetidine derivatives are dictated by a combination of steric and electronic factors stemming from the core scaffold and its substituents. The azetidine (B1206935) ring, a four-membered saturated heterocycle, introduces a degree of rigidity that is often beneficial for binding to biological targets, as it reduces the entropic penalty of binding compared to more flexible analogues. enamine.net The nitrogen atom within the azetidine ring serves as a crucial point for substitution, allowing for the introduction of various functionalities that can modulate the compound's physicochemical properties and target interactions.

The 2-(2-thienyl) group is another key structural element. The thiophene (B33073) ring, a bioisostere of the phenyl ring, offers a distinct electronic profile and potential for hydrogen bonding through its sulfur atom. The position of the thiophene ring at the 2-position of the azetidine ring is critical for orienting the molecule within a binding pocket.

Substitutions on both the azetidine nitrogen and the thiophene ring have been shown to be pivotal in fine-tuning the biological activity of these compounds. For instance, in the context of GABA uptake inhibitors, lipophilic N-substituents on related azacyclic scaffolds have been demonstrated to be essential for potent activity.

While specific SAR studies on this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, in a series of azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV), a benzyloxycarbonyl moiety at the N-terminus was found to be an absolute requirement for antiviral activity. nih.gov This highlights the importance of the N-substituent in establishing key interactions with the biological target.

Table 1: Key Structural Elements and Their Influence on Biological Activity

| Structural Element | Position | Role in Modulating Potency and Selectivity |

| Azetidine Ring | Core Scaffold | Provides conformational rigidity, reducing the entropic penalty of binding. The nitrogen atom is a key point for substitution. enamine.net |

| 2-Thienyl Group | C2 of Azetidine | Influences electronic properties and potential for hydrogen bonding. Its position is critical for molecular orientation in binding pockets. |

| N-Substituent | N1 of Azetidine | Crucial for modulating physicochemical properties and establishing key interactions with biological targets. Lipophilicity and hydrogen bonding capacity are important factors. nih.gov |

| Substituents on Thiophene Ring | Various | Can fine-tune electronic properties, steric bulk, and metabolic stability. |

Positional and Substituent Effects on Diverse Biological Activities

The biological activities of this compound derivatives can be significantly altered by the nature and position of substituents on both the azetidine and thiophene rings. These modifications can impact a range of properties, including binding affinity, selectivity, and pharmacokinetic profiles.

Substituent Effects on the Azetidine Ring:

N-Substitution: As previously mentioned, the substituent on the azetidine nitrogen is a primary determinant of biological activity. Large, lipophilic groups are often favored for targets that have hydrophobic binding pockets. The length and nature of the linker between the nitrogen and a terminal functional group can also be optimized to achieve optimal interactions.

C3 and C4 Substitution: While the core focus is on this compound, substitutions at the C3 and C4 positions of the azetidine ring can introduce chirality and additional points of interaction. For example, in a series of 2-azetidinones, the presence of a 3-chloro group was found to be important for antibacterial activity. mdpi.com

Substituent Effects on the Thiophene Ring:

In broader studies of azetidin-2-one (B1220530) derivatives, it has been observed that the activity of compounds is dependent on the electron-withdrawing nature of the substituted groups on an appended aryl ring. The general sequence of activity enhancement was found to be NO2 > Cl > Br > OH > OCH3 > CH3. acgpubs.org This suggests that for certain biological targets, an electron-deficient aromatic system is preferred.

Table 2: Positional and Substituent Effects on Antibacterial Activity of Analogous Azetidin-2-ones

| Substituent on Aryl Ring | Electronic Effect | Relative Antibacterial Activity |

| -NO2 | Strong Electron-Withdrawing | High |

| -Cl | Electron-Withdrawing | Moderate-High |

| -Br | Electron-Withdrawing | Moderate |

| -OH | Electron-Donating | Low-Moderate |

| -OCH3 | Electron-Donating | Low |

| -CH3 | Electron-Donating | Low |

| Data inferred from studies on related azetidin-2-one derivatives. acgpubs.org |

Design Principles for Novel this compound-Based Ligands with Improved Profiles

The design of novel this compound-based ligands with enhanced potency, selectivity, and drug-like properties is guided by several key principles derived from existing SAR data and computational modeling approaches.

Computational and Theoretical Investigations of 2 2 Thienyl Azetidine

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular docking simulations are employed to predict how a ligand, such as 2-(2-Thienyl)azetidine, might bind to a protein receptor. This involves predicting the preferred orientation of the ligand in the receptor's active site and estimating the strength of the interaction, known as binding affinity.

Prediction of Ligand-Protein Binding Affinities

The prediction of binding affinity is a key outcome of docking studies, often expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. Without specific studies on this compound, it is not possible to provide a data table of its binding affinities against any particular protein targets. General studies on other azetidine-containing compounds have shown a wide range of binding affinities depending on the specific substitutions on the azetidine (B1206935) ring and the target receptor.

Elucidation of Active Site Occupancy and Key Binding Interactions

Docking studies also reveal the specific interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, and pi-stacking. An analysis for this compound would identify which amino acid residues in a protein's active site it interacts with. This information is crucial for understanding the mechanism of action and for designing more potent molecules. However, no such analysis has been published for this specific compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly DFT, provide deep insights into the electronic structure and reactivity of a molecule. These calculations can determine a variety of molecular properties from first principles.

Analysis of Electronic Properties (e.g., HOMO-LUMO energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For related heterocyclic compounds, these values have been extensively calculated, but specific values for this compound are not available in the literature.

Molecular Electrostatic Potential (MESP) Surface Analysis

An MESP surface map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. For this compound, one would expect negative potential around the nitrogen and sulfur atoms, but a precise, calculated map has not been published.

Prediction of Reactivity and Stability

From DFT calculations, various descriptors of chemical reactivity and stability can be derived, such as chemical hardness, softness, and electronegativity. These parameters help in understanding the kinetic and thermodynamic stability of the compound and predicting its behavior in chemical reactions. While the general reactivity of azetidine and thiophene (B33073) rings is known, specific quantitative predictions for this compound are absent from current scientific literature.

Molecular Dynamics Simulations to Elucidatae Conformational Behavior and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational landscape and how it interacts with biological macromolecules, such as proteins or enzymes. These simulations model the physical movements of the atoms in the molecule, governed by a force field that describes the potential energy of the system.

Research on related azetidine-containing compounds demonstrates the utility of this approach. For instance, MD simulations have been used to analyze the stability of ligand-receptor complexes, revealing that significant Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values within an acceptable limit indicate a stabilized complex. mdpi.com Such studies often reveal that specific residues, particularly tyrosine and histidine, can form crucial hydrogen bonding, surface, and side-chain interactions that stabilize the complex. mdpi.com The flexibility of peptides containing azetidine residues is often greater than that of those containing proline, which can lessen the stability of ordered polypeptide conformations. nih.gov

In the context of this compound, MD simulations could be employed to:

Explore Conformational Preferences: The four-membered azetidine ring is strained, and its puckering, along with the orientation of the thienyl substituent, can be explored. Simulations can identify the lowest energy conformations and the energy barriers between them, which is crucial for understanding its binding potential to a target.

Analyze Dynamic Interactions with Targets: When docked into the active site of a protein, MD simulations can reveal the dynamic stability of the binding pose. mdpi.com This includes tracking hydrogen bonds, hydrophobic interactions, and water-bridged interactions over the simulation time. mdpi.com Analysis of the mobility of active site loops in enzymes upon binding of an azetidine-containing ligand can show how the compound influences the protein's conformational flexibility to enhance its activity. nih.gov

Calculate Binding Free Energies: Techniques like Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to calculate the binding free energy of this compound with a target, providing a more accurate estimation of binding affinity than molecular docking alone. researchgate.net

The stability of the ligand-protein complex can be assessed by monitoring several parameters over the course of the simulation.

| Parameter | Significance in MD Simulation | Typical Observation for a Stable Complex |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from their initial position over time, indicating structural stability. mdpi.com | The RMSD value plateaus after an initial increase, indicating the system has reached equilibrium. mdpi.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein or ligand. researchgate.net | Flexible regions like loops will show higher RMSF values, while stable regions like alpha-helices and beta-sheets will show lower values. researchgate.net |

| Radius of Gyration (rGyr) | Indicates the compactness of the protein structure over time. mdpi.com | A stable rGyr value suggests the protein is not unfolding and maintains its compact structure. |

| SASA (Solvent Accessible Surface Area) | Measures the surface area of the molecule that is accessible to the solvent, providing insights into conformational changes. mdpi.com | Stable SASA values indicate that the protein's overall folding and the ligand's burial in the binding pocket are maintained. |

By applying these computational techniques, researchers can gain a detailed, atomistic-level understanding of the behavior of this compound, guiding further drug design and optimization efforts.

In Silico Screening and Virtual Library Design for Expedited Lead Discovery

In silico screening and the design of virtual libraries are foundational components of modern drug discovery, enabling the rapid evaluation of vast chemical space to identify promising lead compounds. Using this compound as a core scaffold, these computational methods can expedite the discovery of novel drug candidates. The azetidine ring is a valuable structural motif found in many biologically active compounds, and its unique four-membered structure provides a distinct vector for substitution patterns. nih.gov

The process typically begins with the creation of a virtual combinatorial library. Starting with the this compound scaffold, various chemical substituents (R-groups) are computationally attached at synthetically accessible positions. These substituents are chosen from lists of commercially available or synthetically feasible building blocks, such as sulfonyl chlorides, isocyanates, and carboxylic acids, to generate a large and diverse library of virtual compounds. nih.gov

Once the virtual library is generated, a series of computational filters are applied to prioritize compounds with drug-like properties. This is particularly critical for developing agents targeting the central nervous system (CNS), which must adhere to stringent physicochemical property limits to cross the blood-brain barrier (BBB). nih.gov These filters often include:

Physicochemical Property Prediction: Calculation of properties such as molecular weight (MW), lipophilicity (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the virtual compounds. peerscientist.com This helps to eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity.

Drug-Likeness and Lead-Likeness Scoring: Rules such as Lipinski's Rule of Five are applied to assess the "drug-likeness" of the compounds. researchgate.net Specific scoring functions, like the CNS Multiparameter Optimization (MPO) score, can be used to rank compounds for their suitability as CNS drug candidates. nih.gov

The filtered library is then subjected to virtual screening, typically using molecular docking, to predict the binding affinity of each compound against a specific biological target. vistas.ac.in This process identifies a smaller subset of high-priority compounds for chemical synthesis and subsequent in vitro biological evaluation. nih.gov

| Virtual Compound ID | Scaffold | R-Group at N1 | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | CNS MPO Score |

| V-TA-001 | This compound | -H | 139.21 | 1.5 | 12.5 | 4.5 |

| V-TA-002 | This compound | -SO₂CH₃ | 217.29 | 1.2 | 57.8 | 5.1 |

| V-TA-003 | This compound | -C(O)CH₃ | 181.25 | 1.6 | 29.5 | 4.8 |

| V-TA-004 | This compound | -C(O)NH₂ | 182.24 | 1.0 | 55.1 | 5.3 |

| V-TA-005 | This compound | -CH₂Ph | 229.33 | 3.5 | 12.5 | 3.9 |

Computational Prediction of Synthetic Feasibility and Optimization of Reaction Pathways

The synthesis of novel chemical entities, including derivatives of this compound, can be a complex and resource-intensive process. Computational tools for computer-aided synthesis planning (CASP) have become indispensable for predicting the feasibility of synthetic routes and optimizing reaction pathways before any lab work is initiated. nih.gov These tools leverage vast databases of known chemical reactions and sophisticated algorithms to propose and evaluate potential synthetic strategies. nih.gov

One of the core techniques in CASP is retrosynthetic analysis , where the target molecule is recursively broken down into simpler, commercially available precursors. mit.edu Computational platforms can perform this analysis by applying a set of reaction rules or by using machine learning models trained on millions of published reactions. mit.edunih.gov For a target like this compound, a retrosynthetic algorithm might propose several disconnections. For example, a key disconnection could be the [2+2] cycloaddition, a common method for forming four-membered rings like azetidine. researchgate.netnih.gov

Computational models can predict the outcomes of chemical reactions with increasing accuracy. sciencedaily.com By analyzing factors like the electronic properties of reactants and the energies of transition states, these models can prescreen different combinations of starting materials to determine which are most likely to form the desired azetidine product. sciencedaily.com This predictive power helps chemists avoid trial-and-error experimentation and focus on the most promising synthetic approaches. sciencedaily.com

Once several potential synthetic pathways are generated, computational tools can be used to score and rank them based on various criteria:

Feasibility Score: Algorithms can assess the likelihood of each reaction step succeeding based on precedents in the chemical literature. mit.edu

Reaction Conditions: The optimization of reaction conditions, such as solvent, temperature, and catalyst, can be guided by computational predictions.

Selectivity: For complex molecules, predicting and controlling stereoselectivity and regioselectivity is crucial, and computational models can provide valuable insights.

| Step | Retrosynthetic Transformation | Precursors | Computational Feasibility Score | Key Considerations |

| 1 | Aza Paternò-Büchi Reaction ([2+2] Photocycloaddition) | Thiophene-2-carbaldehyde-derived imine + Alkene | 0.85 | Requires specific photocatalyst and light conditions; potential for side reactions. researchgate.netnih.gov |

| 2 | Intramolecular Cyclization | N-substituted 3-halo-1-(thiophen-2-yl)propan-1-amine | 0.78 | Relies on efficient synthesis of the halogenated amine precursor; potential for competing elimination reactions. |

| 3 | Ring Closure from β-amino alcohol | 1-(Thiophen-2-yl)-2-aminopropan-1-ol derivative | 0.91 | Method demonstrated for related 2-cyano azetidines; requires multiple steps to prepare the amino alcohol precursor. nih.gov |

By integrating these computational analyses, chemists can design synthetic routes to this compound and its derivatives that are not only theoretically sound but also practical, cost-effective, and efficient, thereby streamlining the path from molecular design to tangible compound synthesis.

Future Research Directions and Therapeutic Potential of 2 2 Thienyl Azetidine

Development of Next-Generation 2-(2-Thienyl)azetidine Compounds with Enhanced Efficacy, Selectivity, and Reduced Resistance

Future efforts will likely focus on the iterative design and synthesis of novel this compound analogs to optimize their biological activity. A key strategy involves introducing conformational constraints into bioactive molecules, a role for which the azetidine (B1206935) ring is well-suited. For instance, in the development of analogs for the anti-tumor agent TZT-1027, a 3-aryl-azetidine moiety was incorporated to restrict conformation, leading to compounds with potent antiproliferative activities. mdpi.com A similar approach can be applied to the this compound core, systematically modifying both the azetidine and thiophene (B33073) rings to enhance interactions with specific biological targets.

The development of next-generation compounds will also benefit from creating skeletally and stereochemically diverse libraries. nih.gov By exploring various substitution patterns on both heterocyclic rings, researchers can fine-tune the molecule's properties to achieve higher efficacy and selectivity for its intended target, thereby potentially reducing off-target effects. This structural diversification is crucial for overcoming mechanisms of drug resistance, a significant challenge in modern therapeutics.

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

While the full biological spectrum of this compound is yet to be explored, the known activities of other azetidine-containing compounds suggest several promising therapeutic areas for investigation. Azetidine derivatives have shown potential in treating neurological diseases, including Parkinson's disease, Tourette's syndrome, and attention deficit disorder. technologynetworks.com Furthermore, specific azetidine series have been identified as antagonists for the free fatty acid receptor 2 (FFA2), a target for metabolic and inflammatory disorders. researchgate.net

Given this precedent, libraries of this compound derivatives should be screened against a broad range of biological targets. This includes receptors, enzymes, and signaling pathways implicated in neurodegenerative diseases like Alzheimer's, various cancers, and inflammatory conditions. nih.gov The unique combination of the azetidine and thiophene motifs may lead to novel interactions with targets that are not effectively modulated by existing chemotypes, opening up previously uncharted therapeutic areas.

Integration of Advanced Synthetic Methodologies with Computational Design for Rational Drug Discovery

The advancement of synthetic chemistry provides powerful tools for creating novel azetidine derivatives, which has historically been challenging due to the ring strain of the four-membered heterocycle. nih.govrsc.org Modern methods such as visible-light-mediated intermolecular [2+2] photocycloadditions offer efficient and direct access to functionalized azetidines. researchgate.netresearchgate.net Other innovative strategies include the use of azetidine sulfonyl fluorides (ASFs) as versatile reagents for diversification and the application of Diversity-Oriented Synthesis (DOS) to generate libraries of complex scaffolds, including spirocyclic and fused ring systems. nih.govnih.gov

The integration of these advanced synthetic methodologies with computational drug design will be pivotal for the rational discovery of new medicines based on the this compound scaffold. In silico tools can be used to predict the physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) profiles of virtual compounds. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success, particularly for challenging applications such as developing drugs for the central nervous system (CNS), where properties facilitating blood-brain barrier penetration are critical. nih.gov

Challenges and Opportunities in the Drug Discovery Pipeline for Azetidine-Thiophene Hybrid Scaffolds

Challenges: A primary challenge in working with azetidine-thiophene hybrids is synthetic accessibility. The inherent ring strain of azetidines makes their synthesis non-trivial, often requiring specialized methods to construct the four-membered ring. rsc.orgmedwinpublishers.com Furthermore, scaling up these syntheses for preclinical and clinical development can present significant hurdles. Another challenge is the limited, though growing, understanding of the structure-activity relationships (SAR) for this specific hybrid scaffold, necessitating extensive screening and optimization campaigns.

Opportunities: Despite the challenges, the azetidine-thiophene scaffold offers substantial opportunities. Azetidines are increasingly recognized as "emergent design options in medicinal chemistry" because their small, polar nature can impart favorable physicochemical properties to drug candidates. nih.govnih.gov They can improve aqueous solubility, modulate lipophilicity, and introduce three-dimensionality, which can lead to improved target engagement and a more favorable intellectual property landscape. nih.govresearchgate.net The combination of the strained azetidine ring with the versatile thiophene moiety creates a novel chemical space ripe for exploration. nih.gov Emerging applications for azetidine-containing motifs, such as in the development of PROTACs and molecular glues, represent further opportunities for innovation. nih.govnih.gov

Strategies for Expanding the Chemical Space of this compound Derivatives

To fully harness the potential of the this compound core, a systematic expansion of its chemical space is necessary. Several strategies can be employed to achieve this:

Multifaceted Derivatization: The parent scaffold offers multiple points for modification. The nitrogen atom of the azetidine ring, particularly in its unprotected NH form, provides a key vector for adding diverse functional groups. nih.govtechnologynetworks.com Additionally, both the carbon atoms of the azetidine ring and the available positions on the thiophene ring can be functionalized to generate a wide array of analogs.

Scaffold Hopping and Isosteric Replacement: The thiophene ring can be replaced with other five- or six-membered heterocycles to explore isosteric variations that may improve potency or pharmacokinetic properties. Similarly, the substitution pattern can be altered, for example, by moving the thiophene group from the 2-position to the 3-position of the azetidine ring.

Construction of Complex Architectures: Advanced synthetic methods can be used to incorporate the this compound motif into more complex molecular frameworks. This includes the creation of spirocyclic systems, where the azetidine and another ring share a single atom, and fused systems. nih.govnih.gov Such strategies increase the three-dimensionality (Fsp3) of the molecules, a desirable trait in modern drug discovery.

Diversity-Oriented Synthesis (DOS): A DOS approach can be implemented, starting from a common this compound intermediate, to rapidly generate a library of structurally diverse compounds. nih.gov This allows for an unbiased exploration of the chemical space and can lead to the identification of novel biological activities.

常见问题

Q. How can researchers address reproducibility challenges in azetidine derivative synthesis?

- Methodological Answer: Document reaction parameters rigorously (e.g., humidity, catalyst lot numbers). Use high-purity reagents (≥99%) and standardized workup protocols. Collaborative validation via platforms like Zenodo ensures data transparency. Cross-check spectral data with public databases (e.g., NMRShiftDB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。